molecular formula C12H13ClO B027520 4-(4-Chlorophenyl)cyclohexanone CAS No. 14472-80-1

4-(4-Chlorophenyl)cyclohexanone

Cat. No.: B027520
CAS No.: 14472-80-1
M. Wt: 208.68 g/mol
InChI Key: JNBOVWFOTNYTES-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)cyclohexanone is an organic compound with the molecular formula C12H13ClO. It is a white solid that is primarily used in organic synthesis. The compound is characterized by a cyclohexanone ring substituted with a 4-chlorophenyl group at the para position. This structure imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Chlorophenyl)cyclohexanone typically involves a Friedel-Crafts acylation reaction. Cyclohexanone is reacted with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: 4-(4-Chlorophenyl)cyclohexanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(4-Chlorophenyl)cyclohexanone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)cyclohexanone involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 4-(4-Fluorophenyl)cyclohexanone
  • 4-(4-Bromophenyl)cyclohexanone
  • 4-(4-Methylphenyl)cyclohexanone

Comparison: 4-(4-Chlorophenyl)cyclohexanone is unique due to the presence of the chlorine atom, which imparts distinct electronic and steric effects. These effects influence its reactivity and interactions compared to its fluorine, bromine, or methyl-substituted analogs .

Properties

IUPAC Name

4-(4-chlorophenyl)cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-2,5-6,10H,3-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNBOVWFOTNYTES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCC1C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20562251
Record name 4-(4-Chlorophenyl)cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20562251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14472-80-1
Record name 4-(4-Chlorophenyl)cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20562251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-Chlorophenyl)cyclohexanone
Reactant of Route 2
4-(4-Chlorophenyl)cyclohexanone
Reactant of Route 3
4-(4-Chlorophenyl)cyclohexanone
Reactant of Route 4
4-(4-Chlorophenyl)cyclohexanone
Reactant of Route 5
4-(4-Chlorophenyl)cyclohexanone
Reactant of Route 6
4-(4-Chlorophenyl)cyclohexanone

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